molecular formula C18H33NaO5S B14479427 sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate CAS No. 68959-02-4

sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate

Cat. No.: B14479427
CAS No.: 68959-02-4
M. Wt: 384.5 g/mol
InChI Key: IIIWFJQIRAYSCQ-SBBUSYCLSA-M
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Description

Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a long-chain hydroxy fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate typically involves the sulfonation of oleic acid, a common fatty acid. The process begins with the oxidation of oleic acid to form 9,10-dihydroxystearic acid. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where oleic acid is first oxidized and then sulfonated. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfinates or thiols.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and proteins, where the compound can alter membrane fluidity and protein conformation.

Comparison with Similar Compounds

Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can be compared with other sulfonate surfactants such as sodium dodecyl sulfate and sodium lauryl ether sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer hydroxy fatty acid chain, which provides enhanced emulsification and dispersion capabilities. Similar compounds include:

  • Sodium dodecyl sulfate
  • Sodium lauryl ether sulfate
  • Sodium stearate

These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various applications.

Properties

CAS No.

68959-02-4

Molecular Formula

C18H33NaO5S

Molecular Weight

384.5 g/mol

IUPAC Name

sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate

InChI

InChI=1S/C18H34O5S.Na/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b17-14-;

InChI Key

IIIWFJQIRAYSCQ-SBBUSYCLSA-M

Isomeric SMILES

CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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